6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydrobenzo[d][2]benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15-14/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJCSIUTZKXSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dihydro 5h Dibenzo C,e Azepin 5 One
Established Synthetic Routes and Strategies
The primary synthetic challenges involve the formation of the biaryl linkage and the subsequent cyclization to form the azepinone ring. Chemists have developed several elegant and efficient strategies to overcome these hurdles, which are discussed in the following sections.
The Ritter reaction provides a pathway to amides from nitriles and a carbocation source. organic-chemistry.org In the context of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one synthesis, this reaction can be adapted to form the seven-membered ring. Typically, a biaryl precursor containing a suitable functional group that can be converted into a carbocation, such as a tertiary alcohol, is treated with a nitrile in the presence of a strong acid. organic-chemistry.orgresearchgate.net The resulting nitrilium ion intermediate is then hydrolyzed during aqueous workup to yield the desired amide, which in this case is the lactam ring of the target molecule.
For instance, 4-Aryl-2-methylbutan-2-ols can undergo a Graf-Ritter reaction with methyl thiocyanate (B1210189) in the presence of an acid like sulfuric acid to form 1-methylsulfanyl-2-benzazepines, which are precursors to related azepine structures. researchgate.net This approach highlights the versatility of the Ritter reaction in constructing the core azepine ring system.
Table 1: Key Features of Ritter-Type Reaction Approaches
| Feature | Description |
| Key Transformation | Acid-induced nucleophilic addition of a nitrile to a carbocation. organic-chemistry.org |
| Starting Materials | A biaryl precursor capable of forming a stable carbocation and a nitrile. |
| Reagents | Strong acids (e.g., H₂SO₄, MeSO₃H). researchgate.net |
| Intermediate | Nitrilium ion. organic-chemistry.org |
| Final Step | Hydrolysis to form the amide (lactam). organic-chemistry.org |
A highly efficient and concise strategy for the synthesis of dibenz[c,e]azepin-5-ones has been developed utilizing a Suzuki-Miyaura cross-coupling reaction as the key step. researchgate.net This powerful palladium-catalyzed reaction forms the central biaryl C-C bond, which is crucial for the dibenzoazepinone scaffold. nih.govnih.gov The general approach involves the coupling of an organoboron compound with an organohalide. nih.gov
For the synthesis of this compound, this strategy typically involves the coupling of 2-bromobenzyl azides with 2-(methoxycarbonyl)phenylboronic acid. researchgate.net This key transformation sets the stage for the subsequent cyclization to form the seven-membered lactam.
Following the successful Suzuki-Miyaura coupling, one pathway to the target molecule involves a stepwise sequence beginning with a Staudinger reaction. researchgate.net The azide (B81097) group, introduced via the 2-bromobenzyl azide starting material, is reduced to an amine using a phosphine (B1218219) reagent like triphenylphosphine. This in-situ generated amine then undergoes intramolecular cyclization with the adjacent ester group (from the 2-(methoxycarbonyl)phenylboronic acid) to form the lactam ring of this compound. researchgate.net
An alternative and more atom-economical approach is a one-pot procedure that combines hydrogenation and lactam formation. researchgate.net After the initial Suzuki-Miyaura coupling, the resulting biaryl azide is subjected to catalytic hydrogenation. This process reduces the azide group to an amine. In the presence of a base, this newly formed amine immediately undergoes intramolecular cyclization with the ester moiety to afford the desired this compound in a single, efficient step. researchgate.net
Table 2: Suzuki-Miyaura Coupling Cascade Summary
| Step | Method | Key Reagents/Conditions | Outcome |
| 1. C-C Bond Formation | Suzuki-Miyaura Coupling | 2-bromobenzyl azides, 2-(methoxycarbonyl)phenylboronic acid, Pd catalyst. researchgate.net | Biaryl intermediate |
| 2a. Cyclization | Staudinger Reaction & Lactamation | Triphenylphosphine, followed by heating. researchgate.net | This compound |
| 2b. Cyclization | One-Pot Hydrogenation & Lactamation | H₂, catalyst (e.g., Pd/C), base. researchgate.net | This compound |
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for constructing nitrogen-containing heterocycles. acs.orgresearchgate.net This methodology can be applied to the synthesis of the dibenzo[c,e]azepin-5-one core. The strategy involves an initial intermolecular C-N bond formation to create a biaryl amine precursor.
This is often followed by a sequence of reactions, potentially including an aldol (B89426) condensation, to build and close the seven-membered ring. For example, a palladium-catalyzed carboxamidation reaction can be cascaded with an aldol condensation to create fused isoquinolinones, demonstrating the utility of combining palladium catalysis with classic condensation reactions to build complex heterocyclic systems. figshare.com
The intramolecular Friedel-Crafts acylation is a classic and effective method for forming cyclic ketones, and it is well-suited for the final ring-closing step in the synthesis of this compound. nih.gov This reaction involves the cyclization of a suitable carboxylic acid or acyl chloride precursor onto an aromatic ring in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.comresearchgate.net
The precursor for this reaction is typically a 2-(2-aminomethylphenyl)benzoic acid derivative. The carboxylic acid is first activated, often by conversion to its acyl chloride using reagents like thionyl chloride. researchgate.net The subsequent intramolecular acylation, promoted by a Lewis acid such as aluminum trichloride (B1173362), effects the cyclization to yield the seven-membered lactam. masterorganicchemistry.comresearchgate.net Polyphosphoric acid (PPA) is another commonly used and effective reagent for promoting this type of cyclization. masterorganicchemistry.comnih.gov This method is particularly useful for forming 5-, 6-, and 7-membered rings. masterorganicchemistry.com
Table 3: Reagents for Intramolecular Friedel-Crafts Acylation
| Reagent Type | Examples | Function |
| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. researchgate.net |
| Lewis Acid Catalyst | Aluminum trichloride (AlCl₃), Niobium pentachloride (NbCl₅). masterorganicchemistry.comresearchgate.net | Promotes electrophilic aromatic substitution. |
| Protic Acid Catalyst | Polyphosphoric acid (PPA), Methanesulfonic acid (MSA). masterorganicchemistry.com | Acts as both solvent and catalyst for cyclization. |
Ring-Closing via Amine Condensation
The formation of the lactam ring in this compound is often achieved through intramolecular condensation between an amine and a carboxylic acid derivative. This method is a foundational strategy in the synthesis of pyrrolidones and caprolactams. rsc.org The key step is the formation of the amide C-N linkage, which requires the cyclization of a suitable linear precursor. rsc.org
One effective strategy involves a one-pot hydrogenation and base-mediated intramolecular lactam formation. This process begins with a precursor molecule containing both an azide and a methyl ester group appropriately positioned on a biphenyl (B1667301) backbone. The azide is first reduced to an amine via hydrogenation, which then spontaneously undergoes intramolecular condensation with the ester to form the seven-membered lactam ring. rsc.org
Alternative condensation methods, such as the Ullmann condensation or Goldberg reaction, represent another important class of C-N bond-forming reactions. nih.govrsc.org These copper-catalyzed reactions couple an aryl halide with an amine. nih.gov In the context of synthesizing the dibenzo[c,e]azepinone core, a precursor like 2'-amino-[1,1'-biphenyl]-2-carboxylic acid or its derivatives can undergo intramolecular cyclization. While traditionally requiring harsh conditions, modern protocols utilize soluble copper catalysts with various ligands to facilitate the reaction under milder temperatures. nih.govrsc.org
Novel and Emerging Synthetic Methodologies
Recent advancements have introduced innovative methods for synthesizing azepinone cores, including photochemical routes, catalytic dehydrogenation, and stereoselective approaches that offer greater efficiency, milder conditions, and access to chiral compounds.
Photochemical Synthesis Routes
Photochemical reactions provide a powerful and often metal-free pathway to azepinone derivatives. A prominent method involves the photolysis of aryl azides, which generates highly reactive nitrene intermediates. noah.nrwresearchgate.net These nitrenes can undergo ring expansion to form a didehydroazepine, which is then trapped by a nucleophile like water to yield a 3H-azepinone. noah.nrwresearchgate.net The use of continuous flow photoreactors has been shown to improve control over reaction conditions, such as residence time, thereby minimizing secondary photochemical reactions and improving yields. researchgate.netnih.gov
A recently developed and mild synthesis of azepinone derivatives utilizes the photochemical generation of a 2-aryloxyaryl nitrene from a 2-aryloxyaryl azide precursor. rsc.orgresearchgate.net This reaction proceeds as a cascade involving a [2+1] annulation and ring expansion, followed by the addition of water. rsc.org The process is notable for being metal-free and operating effectively under blue light irradiation with a Brønsted acid catalyst. rsc.orgresearchgate.net
Table 1: Overview of Photochemical Synthesis of Azepinones
| Method | Precursor | Key Intermediate | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Aryl Azide Photolysis | Aryl Azide | Singlet Aryl Nitrene | UV light, Continuous Flow Reactor | Precise control, minimized byproducts | noah.nrwresearchgate.netnih.gov |
| Photochemical Cascade | 2-Aryloxyaryl Azide | 2-Aryloxyaryl Nitrene | Blue LEDs, Brønsted Acid, H₂O | Metal-free, mild conditions, broad scope | rsc.orgresearchgate.net |
Catalytic Dehydrogenation Methods
Catalytic dehydrogenation is an emerging green strategy for the synthesis of aromatic compounds, including nitrogen-containing heterocycles. This method typically involves the aromatization of a saturated or partially saturated ring system, often using oxygen as the terminal oxidant and producing water as the only byproduct. researchgate.net While direct examples for the synthesis of this compound are not prevalent, the synthesis of the related 5H-dibenzo[b,f]azepine has been achieved through the gas-phase dehydrogenation of its 10,11-dihydro precursor using a Pd/C catalyst. noah.nrw
This approach, known as catalytic dehydrogenative aromatization, can transform cyclohexanone (B45756) derivatives into functionalized arenes. researchgate.netresearchgate.netnih.gov The process generally involves a sequence of nucleophilic addition, dehydration, and oxidative dehydrogenation. researchgate.net The application of this methodology to a suitable tetrahydrodibenzo[c,e]azepinone precursor could provide a direct route to an unsaturated or fully aromatic analog, representing a promising area for future research in the synthesis of this compound class.
Stereoselective Synthetic Approaches (e.g., Crystallization-Induced Dynamic Resolution for related compounds)
The synthesis of enantiomerically pure compounds is of high importance. For lactams and related cyclic compounds, stereoselective strategies are employed to control the three-dimensional structure. Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can, in principle, convert a racemic mixture entirely into a single enantiomer. nih.gov This process combines the selective crystallization of one diastereomer from a solution with the simultaneous racemization of the less soluble diastereomer remaining in the solution.
This methodology is particularly effective for compounds with stereocenters that are prone to racemization under specific conditions. nih.gov A novel advancement in this area is the use of light-driven CIDR, which employs photoredox catalysis to mediate the racemization process under mild conditions. This approach expands the applicability of CIDR to molecules with stereocenters that are inert to traditional thermal or polar racemization mechanisms. While direct application to this compound is a subject for further research, CIDR has been successfully used for the resolution of various amines and carboxylic acids by forming diastereomeric salts that can be resolved. Such principles could be adapted to produce chiral, non-racemic dibenzo[c,e]azepinone derivatives, particularly those possessing axial chirality due to restricted rotation around the biaryl bond.
Precursor Compounds and Starting Material Considerations
A concise and efficient strategy relies on a Suzuki-Miyaura coupling to first construct the biphenyl backbone. rsc.org This is followed by a sequence involving a Staudinger reaction and subsequent lactam formation to yield the final product. rsc.org Another innovative route begins with 2-aryloxyaryl azides, which are readily prepared and serve as the starting point for photochemical synthesis. rsc.org
The table below summarizes key precursors and the synthetic methodologies they are associated with.
Table 2: Precursors for the Synthesis of Dibenzo[c,e]azepin-5-one and Related Structures
| Precursor Compound(s) | Synthetic Methodology | Resulting Core Structure | Reference |
|---|---|---|---|
| 2-Bromobenzyl azide and 2-(Methoxycarbonyl)phenylboronic acid | Suzuki-Miyaura Coupling followed by Hydrogenation and Lactam Formation | Dibenz[c,e]azepin-5-one | rsc.org |
| 2-Aryloxyaryl azide | Metal-free Photochemical Cascade Reaction | Azepinone derivatives | rsc.org |
| 5-Aminoimidazole-4-carboxamidine derivatives | Acid-induced Cascade Cyclization | 6,8-Diaminopurines (related heterocyclic system) | |
| 2'-Formyl-[1,1'-biaryl]-2-carbonitrile and Arylboronic acids | Palladium-Catalyzed Tandem Addition/Cyclization | Dibenzo[c,e]azepin-5-ol | rsc.org |
Chemical Transformations and Derivatization of 6,7 Dihydro 5h Dibenzo C,e Azepin 5 One
Functionalization of the Azepinone Core
The core structure of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one can be modified at several key positions within the seven-membered ring. A primary transformation is the reduction of the lactam (amide) group to the corresponding secondary amine, 6,7-dihydro-5H-dibenzo[c,e]azepine. This conversion is a gateway to a wide range of further derivatizations, particularly at the nitrogen atom.
Beyond the lactam, the benzylic positions (C5 and C7) are also targets for functionalization. A notable example is the synthesis of 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, which demonstrates a strategy for sequential alkylation at these sites. mdpi.com This process involves a series of steps, including oxidation of an intermediate to a nitrone, followed by the addition of methyl groups using a Grignard reagent like methylmagnesium bromide. mdpi.com Such modifications significantly alter the steric and electronic properties of the core structure.
| Reaction Type | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Lactam Reduction | This compound | Reducing agents (e.g., LiAlH₄) | 6,7-dihydro-5H-dibenzo[c,e]azepine | researchgate.net |
| Benzylic Alkylation | 6,7-dihydro-5H-dibenzo[c,e]azepine derivatives | 1. Oxidation (e.g., to nitrone) 2. Grignard Reagent (e.g., MeMgBr) | 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | mdpi.com |
N-Substitution Reactions and their Influence on Chemical Behavior
The nitrogen atom of the azepinone ring is a key site for substitution, both in its lactam form and after reduction to an amine. N-acylation of related dibenzoazepinone structures has been shown to produce various derivatives, including N-acetyl and N-trifluoroacetyl compounds. nih.gov These substitutions can have a profound influence on the molecule's conformational behavior. For instance, the introduction of an acyl group on the nitrogen can restrict rotation around the Ar–NC(=O) bond, leading to the formation of stable atropisomers, which are stereoisomers resulting from hindered rotation. nih.gov
| Reaction Type | Nitrogen State | Substituent | Influence on Chemical Behavior | Reference |
|---|---|---|---|---|
| N-Acylation | Lactam (Amide) | -COCH₃, -COCF₃ | Can induce axial chirality, leading to stable atropisomers. | nih.gov |
| N-Alkylation | Amine (Post-Reduction) | -CH₂CH=CH₂ (Allyl) | Leads to derivatives with potent biological activity. | researchgate.net |
| N-Nitrosation | Amine (Post-Reduction) | -N=O (Nitroso) | Forms a stable N-nitroso derivative. | mdpi.com |
Modifications of Aromatic Rings
The two aromatic rings of the dibenzo[c,e]azepinone scaffold are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org This allows for the introduction of a wide array of functional groups onto the biphenyl (B1667301) backbone, thereby modulating the electronic and steric characteristics of the molecule.
The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity. masterorganicchemistry.com The position of substitution (ortho, meta, or para relative to the bridge) is directed by the activating or deactivating nature of the existing azepinone ring and any other substituents present. Studies on related dibenzo[b,f]azepin-2-one systems have demonstrated the successful introduction of nitro (–NO₂) and halogen (–Br, –Cl) groups onto the aromatic rings. rsc.org The structures of these derivatives were confirmed using NMR spectroscopy, showing that substitution occurs at predictable positions based on electronic effects. rsc.org
Reactivity towards Nitrosation (e.g., formation of 6-nitroso-6,7-dihydro-5H-dibenzo[c,e]azepine)
The reactivity of the dibenzo[c,e]azepine system towards nitrosating agents is highly dependent on the oxidation state of the nitrogen atom. The amide nitrogen in this compound is generally unreactive under standard nitrosation conditions due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
However, after reduction of the lactam to the secondary amine, 6,7-dihydro-5H-dibenzo[c,e]azepine, the resulting nitrogen atom is sufficiently nucleophilic to react with nitrosating agents. The formation of 6-nitroso-6,7-dihydro-5H-dibenzo[c,e]azepine is a clear example of this reactivity. mdpi.com This transformation is typically achieved by treating the secondary amine with a solution of sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid. mdpi.com The reaction proceeds by generating a nitrosonium ion (NO⁺) electrophile, which is then attacked by the secondary amine.
| Reactant | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 6,7-dihydro-5H-dibenzo[c,e]azepine | Sodium nitrite (NaNO₂), Acetic acid, Water | Stirred at room temperature | 6-nitroso-6,7-dihydro-5H-dibenzo[c,e]azepine | mdpi.com |
Derivatization for Enhanced or Modified Biological Activity
The chemical transformations described in the preceding sections are frequently employed to synthesize derivatives of this compound with the aim of discovering or optimizing biological activity. The dibenz[c,e]azepine scaffold is present in compounds exhibiting a wide range of therapeutic potential, including anticancer and anti-inflammatory properties. mdpi.com
A specific application of this strategy is the development of agents to overcome multidrug resistance (MDR) in cancer chemotherapy. A series of substituted 6,7-dihydro-5H-dibenzo[c,e]azepin-5-ones were synthesized and evaluated as P-glycoprotein (P-gp) mediated MDR reversal agents. nih.gov One of the most potent compounds from this series, compound 7h , was found to significantly enhance the sensitivity of drug-resistant cancer cells to the chemotherapeutic agent adriamycin. nih.gov Further studies showed that this compound works by inhibiting the drug efflux function of P-gp, which leads to increased intracellular accumulation of the anticancer drug. nih.gov This demonstrates a clear link between targeted chemical derivatization of the azepinone scaffold and the enhancement of a specific, therapeutically relevant biological activity.
| Core Scaffold | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound | Substitution on aromatic rings and/or N-alkylation | P-glycoprotein-mediated multidrug resistance (MDR) reversal. | nih.gov |
| Dibenz[c,e]azepine | General derivatization | Anticancer, anti-inflammatory, hypolipidemic activities. | mdpi.com |
| Dibenz[c,e]azepine | N-allyl substitution (on reduced amine) | Potent anti-epinephrine effects. | researchgate.net |
Advanced Structural Analysis and Spectroscopic Characterization of 6,7 Dihydro 5h Dibenzo C,e Azepin 5 One
X-ray Crystallography for Conformation and Packing Analysis
X-ray crystallography provides definitive information on the solid-state conformation and intermolecular interactions of molecules. While the specific crystal structure for 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is not publicly available, analysis of closely related dibenzo[c,e] systems, such as 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine, offers significant insight into the expected conformation. nih.gov
The core structural feature of this class of compounds is the biphenyl (B1667301) moiety bridged by a three-atom chain, forming a seven-membered ring. This arrangement inherently leads to non-planarity. In the analogous dibenzo[c,e]thiepine, the two benzene (B151609) rings are twisted with respect to each other, forming a significant dihedral angle of 48.35 (14)°. nih.gov This twist is a hallmark of the dibenzo[c,e]azepine framework and is the origin of its axial chirality.
The central seven-membered ring in these structures typically adopts a boat conformation. nih.gov This conformation minimizes steric strain and is a stable arrangement for the fused ring system. The crystal packing of these molecules is often stabilized by a network of intermolecular interactions. In the case of the thiepine (B12651377) analog, C—H⋯π interactions are observed, where hydrogen atoms from one molecule interact with the electron-rich π systems of the benzene rings of an adjacent molecule. nih.gov Similar interactions would be expected to play a role in the crystal lattice of this compound.
Table 1: Representative Crystal Data for a Dibenzo[c,e] Analog (3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀Br₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.6629 (12) |
| b (Å) | 4.7219 (5) |
| c (Å) | 30.867 (3) |
| β (°) | 93.720 (5) |
| Volume (ų) | 1260.0 (3) |
| Z | 4 |
| Dihedral Angle (°) | 48.35 (14) |
High-Resolution NMR Spectroscopic Characterization (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. Beyond simple proton and carbon counts, advanced NMR techniques can probe the dynamic processes and complex stereochemistry of molecules like this compound.
Due to the twisted biphenyl backbone, this molecule possesses axial chirality and can exist as a pair of enantiomers (atropisomers). The rotation around the aryl-aryl single bond is restricted, but may be fast enough on the NMR timescale at room temperature to show a single set of averaged signals. Variable-Temperature NMR (VT-NMR) is a critical technique for studying such conformational dynamics. A VT-NMR study on the related 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine was used to determine the rotational barrier of the aryl-aryl bond, revealing its torsional flexibility at room temperature. mdpi.com By lowering the temperature, the interconversion between atropisomers can be slowed, leading to the decoalescence of signals and allowing for the direct observation of individual isomers and the calculation of the energy barrier to rotation.
For this compound, the 1H NMR spectrum would be characterized by distinct regions. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The two benzylic methylene (B1212753) groups (at C5 and C7) would likely appear as complex multiplets due to diastereotopicity, a consequence of the molecule's inherent chirality. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In related N-acyl dibenzoazepinones, 1H NMR has been used to identify and quantify mixtures of E/Z-amide diastereomers that arise from restricted rotation around the N-(C=O) bond. nih.gov This demonstrates how high-resolution NMR can be used to characterize multiple, co-existing stereoisomers in solution.
Table 2: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 120 - 135 |
| Aromatic Quaternary C | - | 130 - 145 |
| Benzylic CH₂ | 3.5 - 5.0 | 40 - 55 |
| Amide N-H | 7.5 - 9.0 | - |
Advanced Mass Spectrometric Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass approx. 209.26 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways by isolating the molecular ion and inducing its decomposition.
The fragmentation of this compound is expected to be dictated by its core structure, which contains an aromatic ketone and a biphenyl system. The molecular ion, [M]+• at m/z ≈ 209, would be readily observed.
A primary and highly characteristic fragmentation pathway for ketones involves the loss of a neutral carbon monoxide (CO) molecule (28 u). miamioh.edu This would lead to a significant fragment ion at m/z ≈ 181. This fragment corresponds to the dibenzo[c,e]azepine ring system without the carbonyl group, likely rearranging to a stable fluorene-like cation.
Another potential fragmentation involves cleavage of the seven-membered ring. For example, cleavage at the C-5 and C-7 positions could lead to fragments characteristic of the biphenyl system. A key fragment in the mass spectra of many biphenyl derivatives is the biphenyl radical cation itself at m/z = 152, or related ions. Cleavage alpha to the carbonyl group could also occur, leading to the loss of specific fragments.
Table 3: Plausible Mass Spectrometric Fragments for this compound
| m/z (approx.) | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 209 | [M]+• | Molecular Ion |
| 181 | [M - CO]+• | Loss of carbon monoxide |
| 180 | [M - CO - H]+ | Loss of CO followed by loss of a hydrogen radical |
| 167 | [C₁₃H₁₁]+ | Fragment from ring cleavage |
Circular Dichroism (CD) Spectroscopy for Chirality Sensing and Absolute Configuration Assignment
The non-planar, twisted structure of the dibenzo[c,e]azepine skeleton results in axial chirality, meaning the molecule is chiral despite lacking a traditional stereocenter. This makes it an ideal candidate for analysis by Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right-circularly polarized light.
Molecules of this type can exist as two non-superimposable mirror images (enantiomers), which are stable at room temperature due to a significant energy barrier to rotation around the C-C bond connecting the two phenyl rings. These stable enantiomers are known as atropisomers. While they have identical properties in a non-chiral environment (e.g., identical NMR spectra, melting points), they interact differently with polarized light.
CD spectroscopy is highly sensitive to the three-dimensional arrangement of chromophores in a molecule. The biphenyl moiety in this compound is the primary chromophore. The twist of the biphenyl system creates a helical arrangement of the electron clouds, which gives rise to strong CD signals (Cotton effects). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the atropisomer (i.e., whether it has a right-handed (P) or left-handed (M) helical twist).
Furthermore, derivatives of the dibenzo[c,e]azepine core have been explicitly developed as molecular chirality sensors. mdpi.com In such applications, the flexible biphenyl moiety of the azepine acts as a chirality probe, adopting a preferred twist direction when it interacts with a chiral substrate. This induced twist results in a characteristic CD spectrum, allowing for the assignment of the absolute configuration of the substrate. mdpi.com This highlights the profound connection between the structure of the dibenzo[c,e]azepine framework and its chiroptical properties.
Computational and Theoretical Investigations of 6,7 Dihydro 5h Dibenzo C,e Azepin 5 One
Quantum Chemical Calculations of Molecular Geometry and Conformation
The geometry of the dibenzo[c,e]azepin-5-one scaffold is inherently non-planar due to the fusion of the seven-membered ring with the two aromatic systems. Computational methods are essential for determining the preferred spatial arrangement and the energy barriers between different conformations.
While specific DFT studies exclusively on 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one are not extensively detailed in the reviewed literature, analysis of closely related structures provides significant insight. For instance, DFT calculations on dibenzo[b,f]oxepine derivatives show that the scaffold typically adopts a basket conformation. mdpi.com A study on the sulfur-containing analogue, 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine, reveals that the molecule has a twisted conformation where the two benzene (B151609) rings form a significant dihedral angle. nih.gov The central seven-membered ring in this analogue adopts a boat conformation. nih.gov
For the dibenzo[c,e]azepine system, the key geometric parameters are the dihedral angle between the two phenyl rings and the puckering of the central azepinone ring. These features are critical as they influence the molecule's steric and electronic properties. Computational analyses of related dibenzo[b,d]azepines have been performed to understand their conformational equilibrium. nih.gov
Table 1: Representative Dihedral Angles in Related Dibenzo[c,e] Heterocyclic Systems
| Compound | Method | Dihedral Angle Between Phenyl Rings | Conformation of Central Ring |
|---|---|---|---|
| 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine | X-ray Crystallography | 48.35° | Boat |
This table presents data from closely related molecular structures to infer the likely geometric characteristics of this compound.
The flexibility of the seven-membered ring allows for multiple conformers. Theoretical calculations are crucial for determining the relative energies of these conformers and identifying the most stable, lowest-energy structure. For related dibenzo[b,d]azepines, computational analysis using methods like wb97xd/def2tzvp has been employed to calculate the relative free energies of different conformers, revealing energy differences that determine conformational preferences. nih.gov For example, calculations predicted that introducing a bulky tert-butyl group could shift the conformational equilibrium, making one conformation 1.7 kcal/mol lower in energy than another. nih.gov
Such analyses for this compound would involve mapping the potential energy surface by systematically rotating the bonds within the seven-membered ring and across the biaryl axis to identify stable conformers and the transition states that separate them.
Electronic Structure and Aromaticity Analysis
The electronic nature of this compound is characterized by the interplay between the aromatic phenyl rings and the non-aromatic central lactam ring.
Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMED). A theoretical study on a broad class of dibenzoazepine analogues established the utility of the HOMED parameter in describing the partial aromaticity of the rings within these systems. nih.gov The HOMED index evaluates aromaticity based on bond lengths, where a value close to 1 indicates full aromaticity (like benzene) and a value close to 0 indicates a non-aromatic character.
For this compound, one would expect the two terminal benzene rings to have HOMED values approaching 1. Conversely, the central seven-membered ring, which is saturated at the C6 and C7 positions and contains an amide (lactam) group, is expected to have a very low HOMED value, confirming its non-aromatic nature. nih.gov
The distribution of electrons within the molecule dictates its reactivity. In this compound, the highest electron density is expected to be localized on the oxygen atom of the carbonyl group and within the π-systems of the benzene rings. The nitrogen atom's lone pair is part of the amide resonance, delocalizing into the carbonyl group, which reduces its basicity and nucleophilicity compared to a simple amine.
Theoretical studies on similar structures, such as dibenzo[b,f]azepine derivatives with a flat central ring conformation, have shown that the mobility of electron density can be comparable to that in the aromatic side rings. nih.gov However, in the case of the non-planar, saturated central ring of this compound, electron mobility between the two phenyl rings via the bridge is expected to be limited.
Theoretical Studies of Reaction Mechanisms and Pathways (e.g., cyclization, functionalization)
Computational modeling is instrumental in elucidating the mechanisms of reactions used to synthesize and modify the dibenzo[c,e]azepin-5-one core.
A prominent synthetic route involves the intramolecular cyclization of a substituted biphenyl (B1667301) precursor. researchgate.net One such strategy is the Suzuki-Miyaura coupling of 2-bromobenzyl azide (B81097) with 2-(methoxycarbonyl)phenylboronic acid, which is then followed by an intramolecular Staudinger reaction and subsequent lactam formation to yield the dibenzo[c,e]azepin-5-one skeleton. researchgate.net Theoretical studies of such multi-step sequences can model the transition states and intermediates of each step to understand the reaction kinetics and optimize conditions.
Another powerful method for forming related azepine rings is the copper-catalyzed asymmetric intramolecular reductive cyclization. nih.govresearchgate.net Computational analysis of this reaction for dibenzo[b,d]azepines has provided detailed mechanistic insights, including the energetics of different conformational isomers of the catalyst-substrate complex and the transition states leading to the final product. nih.gov
Theoretical studies can also guide the functionalization of the this compound scaffold. Key reactions include the reduction of the lactam carbonyl group using reagents like lithium aluminium hydride or substitution at the nitrogen atom. smolecule.com Computational models can predict the most likely sites for electrophilic or nucleophilic attack and evaluate the energy barriers for different reaction pathways, thereby aiding in the design of novel derivatives.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like this compound. The central seven-membered azepine ring is not planar and can adopt several conformations. For related dibenzo[b,e]azepine derivatives, the seven-membered ring is known to exist in a slightly deformed boat conformation. researchgate.net The flexibility of this ring system is a key determinant of its interaction with biological targets.
MD simulations allow for the study of the dynamic behavior of the molecule over time, providing insights into the energy barriers between different conformations and the preferred geometries in various environments. researchgate.net For instance, in studies of similar heterocyclic systems, MD simulations have been used to confirm the stability of ligand-protein binding conformations. researchgate.net While specific MD simulation data for this compound is not extensively detailed in the public literature, studies on analogous structures, such as dibenzo[b,e]azepine-6-thione, have determined the activation barrier for the inversion of the seven-membered ring to be approximately 21.6 kcal/mol. researchgate.net This indicates a significant but surmountable energy barrier, suggesting that the ring possesses a degree of conformational flexibility that could be biologically relevant. The conformational equilibrium can be influenced by the introduction of bulky substituents, which can shift the balance between different conformers. us.es
Table 1: Conformational Properties of a Related Dibenzoazepine Derivative
| Parameter | Value | Compound Analyzed |
|---|---|---|
| Ring Conformation | Slightly deformed boat | 5-Ethyl-5,6-dihydro-11H-dibenzo(b,e)azepine-6-thione |
| Activation Barrier (ΔG≠) for Ring Inversion | 21.6 kcal/mol | 5-Ethyl-5,6-dihydro-11H-dibenzo(b,e)azepine-6-thione |
Data sourced from a conformational analysis study on a related dibenzo[b,e]azepine derivative, which provides insight into the likely conformational behavior of the seven-membered ring in this compound. researchgate.net
Influence of Substituents on Molecular Geometry and Electronic Properties
The introduction of substituents onto the dibenzo[c,e]azepin-5-one scaffold can profoundly influence its molecular geometry and electronic properties. Density Functional Theory (DFT) is a common computational method used to investigate these effects. Studies on related dibenzoazepine analogues and other heterocyclic systems have shown that substituents can alter key geometric parameters, such as the dihedral angle between the two benzene rings, and modulate the electronic character of the molecule. mdpi.com
For example, electron-donating or electron-withdrawing groups can change the electron density distribution across the molecule. In a series of synthesized substituted dibenzo[c,e]azepine-5-ones, various groups have been introduced, though a detailed computational analysis of their electronic effects is not provided in the initial report. nih.gov However, general principles from computational studies on other systems can be applied. For instance, in dibenzo[b,f]oxepine derivatives, the introduction of different substituents on the azobenzene (B91143) moiety attached to the core structure was shown to have an impact on the HOMO-LUMO energy gap, which is a critical parameter for chemical reactivity and electronic transitions. mdpi.com
The position of substitution is also crucial. Theoretical studies on dibenzoazepine analogues have identified that certain geometrical parameters are particularly sensitive to substitution on the central seven-membered ring. mdpi.com The presence of a double bond in the central ring of some analogues leads to partial aromaticity, which is influenced by substituents. mdpi.com While this compound has a saturated central ring, the electronic effects of substituents on the phenyl rings can still be transmitted through the conjugated system, affecting the properties of the lactam functional group.
Table 2: Investigated Substituents on the Dibenzo[c,e]azepine-5-one Scaffold
| Compound ID | Substituent (R) |
|---|---|
| 7a | H |
| 7b | 2-Cl |
| 7c | 3-Cl |
| 7d | 4-Cl |
| 7e | 2-F |
| 7f | 3-F |
| 7g | 4-F |
| 7h | 4-CF₃ |
This table lists substituents from a study focused on the synthesis and biological evaluation of substituted dibenzo[c,e]azepine-5-ones. nih.gov A full computational analysis would be required to quantify the precise effect of each substituent on the geometry and electronic properties of the core molecule.
Biological Activities and Mechanistic Studies of 6,7 Dihydro 5h Dibenzo C,e Azepin 5 One Non Clinical Focus
Enzyme Inhibition Profiles
Research has shown that derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine possess significant anti-inflammatory and analgesic properties in rodent models. nih.gov The mechanisms underlying these effects involve the inhibition of several key enzyme families. nih.gov
Modulation of Acid Lysosomal Hydrolase Activities (in vitro, rodent tissues)
Agents derived from the 6,7-dihydro-5H-dibenzo[c,e]azepine structure that demonstrated potent anti-inflammatory action were also found to inhibit the activities of acid lysosomal hydrolytic enzymes. nih.gov These inhibitory effects were observed in mouse liver and macrophage preparations at concentrations of 10⁻⁵ M. nih.gov
Inhibition of Protease Enzymes (Trypsin, Elastase, Collagenase)
The anti-inflammatory activity of these compounds is further explained by their ability to inhibit key protease enzymes. nih.gov Studies have confirmed that derivatives of the dibenz[c,e]azepine class inhibit the activity of trypsin, elastase, and collagenase. nih.gov
| Enzyme | Observed Activity | Reference |
|---|---|---|
| Trypsin | Inhibited by derivatives | nih.gov |
| Elastase | Inhibited by derivatives | nih.gov |
| Collagenase | Inhibited by derivatives | nih.gov |
Prostaglandin (B15479496) Synthetase Activity Modulation
A series of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione and 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine derivatives have been shown to possess significant anti-inflammatory and local analgesic activity in rodent studies. nih.gov For instance, 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione showed over 50% inhibition of induced edema and the writhing reflex in mice. nih.gov The N-methyl and N-butyl derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine also provided good anti-pleurisy activity in rats. nih.gov These activities, comparable to standards like indomethacin (B1671933), suggest a mechanism involving the modulation of inflammatory mediators, which typically includes the prostaglandin synthesis pathway. nih.gov
Regulation of Lipid Metabolism Enzymes (ATP-dependent citrate (B86180) lyase, sn-glycerol-3-phosphate acyl transferase, phosphatidate phosphohydrolase)
The parent drug, 6,7-dihydro-5H-dibenzo[c,e]azepine, has been identified as a suppressor of several key enzymes involved in lipid metabolism. nih.gov Its hypolipidemic activity is linked to the inhibition of ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase. nih.gov Treatment with the compound led to a measurable reduction in cholesterol, neutral lipid, and triglyceride levels in the livers of mice and rats. nih.gov
| Enzyme | Effect | Biological Pathway | Reference |
|---|---|---|---|
| ATP-dependent citrate lyase | Suppressed | Lipid Metabolism | nih.gov |
| sn-Glycerol-3-phosphate acyl transferase | Suppressed | Lipid Metabolism | nih.gov |
| Phosphatidate phosphohydrolase | Suppressed | Lipid Metabolism | nih.gov |
Receptor Antagonism/Agonism (e.g., Epinephrine (B1671497) Antagonism)
Derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine have been identified as a distinct class of epinephrine antagonists. acs.org Research into this scaffold has highlighted that specific derivatives, such as the N-allyl derivative (known as azapetine), exhibit potent anti-epinephrine effects. researchgate.net
Antioxidant and Free Radical Scavenging Mechanisms
A thorough review of available scientific literature did not yield specific non-clinical data regarding the direct antioxidant or free-radical scavenging mechanisms of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one. While related heterocyclic structures like benzodiazepines have been studied for such properties, particularly when bearing phenolic hydroxyl groups, specific research on this compound is not publicly documented. scielo.br
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method used to evaluate the free-radical scavenging ability of a compound. mdpi.comnih.gov The DPPH molecule is a stable free radical that exhibits a deep violet color in solution, with a characteristic absorption maximum around 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to yellow. nih.gov The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging potential of the tested compound. nih.govresearchgate.net
While specific studies detailing the DPPH radical scavenging activity for this compound are not prominently available, this assay remains a fundamental tool for assessing the antioxidant potential of various heterocyclic compounds. mdpi.com The efficacy in this assay often depends on the presence and position of specific functional groups, such as hydroxyls on an aromatic ring, which can readily donate a hydrogen atom. researchgate.net
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, by free radicals. This chain reaction can lead to cellular damage and is implicated in the pathophysiology of numerous diseases. Assays for lipid peroxidation inhibition measure a compound's ability to protect biological membranes from this oxidative stress. nih.gov This protection can be evaluated in various biological systems, such as liver microsomes or mitochondria, where peroxidation is artificially induced. nih.govresearchgate.net The extent of peroxidation can be quantified by measuring byproducts like malondialdehyde (MDA).
A study on a sesquiterpenoid, 7-hydroxy-3,4-dihydrocadalin, demonstrated its ability to inhibit mitochondrial and microsomal lipid peroxidation, showcasing how such assays are applied to evaluate the protective effects of compounds on biological systems against oxidative stress. nih.gov Although direct data on this compound's effect on lipid peroxidation is limited in the available literature, this remains a crucial parameter for characterizing the full antioxidant profile of a molecule.
Reducing Power Assays
Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, are based on the ability of an antioxidant to donate an electron and reduce an oxidant. mdpi.com In the FRAP assay, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form is measured. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is directly related to the reducing capacity of the compound being tested. mdpi.comnih.gov A higher absorbance value indicates greater reducing power and, by extension, a higher antioxidant capacity. mdpi.com This method provides a direct measure of the electron-donating capability of a substance, a key mechanism of antioxidant action. mdpi.com
In Vitro and In Vivo (Animal Model) Biological Evaluations
Beyond in vitro antioxidant screens, the biological effects of the 6,7-dihydro-5H-dibenzo[c,e]azepine scaffold have been explored in animal models, revealing significant anti-inflammatory and hypolipidemic properties, as well as the capacity of related structures to modulate important cellular pathways.
Anti-inflammatory Actions in Rodent Models
Derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine have demonstrated notable anti-inflammatory and analgesic activities in various rodent models. nih.gov A study showed that N-substituted derivatives were effective in reducing inflammation and pain responses, with potency comparable to established anti-inflammatory drugs like indomethacin and phenylbutazone. nih.gov
Key findings from these rodent models include:
Inhibition of Induced Edema: 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione, a related dione (B5365651) derivative, showed over 50% inhibition of induced edema in mice. nih.gov
Writhing Reflex Inhibition: The same derivative also produced a greater than 50% inhibition of the writhing reflex in mice, indicating significant analgesic activity. nih.gov Potent activity in both edema and writhing tests was also observed for the 6-methyl, N-butyl, and N-pentyl derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine. nih.gov
Anti-Pleurisy Activity: In a rat model of pleurisy, the N-methyl and N-butyl derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine demonstrated good anti-pleurisy effects. nih.gov
Mechanistically, the potent anti-inflammatory compounds were found to inhibit the activity of acid lysosomal hydrolytic enzymes and other enzymes like trypsin, elastase, and collagenase. nih.gov They also inhibited prostaglandin synthetase activity. nih.gov
Table 1: Summary of Anti-inflammatory and Analgesic Activities of Dibenz[c,e]azepine Derivatives in Rodent Models
| Compound Type | Animal Model | Activity Observed | Reference |
|---|---|---|---|
| 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione | Mouse | >50% inhibition of induced edema | nih.gov |
| 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione | Mouse | >50% inhibition of writhing reflex | nih.gov |
| 6-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Mouse | Potent activity in edema and writhing screens | nih.gov |
| N-Butyl-6,7-dihydro-5H-dibenz[c,e]azepine | Mouse | Potent activity in edema and writhing screens | nih.gov |
| N-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Rat | Good anti-pleurisy activity | nih.gov |
| N-Butyl-6,7-dihydro-5H-dibenz[c,e]azepine | Rat | Good anti-pleurisy activity | nih.gov |
Hypolipidemic Effects in Rodent Models
The parent compound, 6,7-dihydro-5H-dibenz[c,e]azepine, has been identified as an active hypolipidemic agent in rodent studies. nih.govnih.gov It effectively lowers serum cholesterol and triglyceride levels. nih.gov
Research has shown that treatment with this compound leads to:
A significant reduction in cholesterol, neutral lipid, and triglyceride content in the liver of both mice and rats. nih.gov
A reduction of cholesterol, triglycerides, and neutral lipids in the chylomicron and very low-density lipoprotein (VLDL) fractions of the blood. nih.gov
In the high-density lipoprotein (HDL) fraction, while triglyceride, neutral lipid, and phospholipid levels were lowered, cholesterol content was not. nih.gov Another study, however, reported that HDL cholesterol levels were significantly elevated. nih.gov
A reduction in low-density lipoprotein (LDL) cholesterol levels. nih.gov
Mechanistically, the compound was found to suppress the activity of key enzymes involved in lipid synthesis, including ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase. nih.gov
Table 2: Hypolipidemic Effects of 6,7-dihydro-5H-dibenz[c,e]azepine in Rodents
| Parameter | Effect Observed | Biological Compartment | Reference |
|---|---|---|---|
| Total Cholesterol | Lowered | Serum, Liver | nih.govnih.gov |
| Triglycerides | Lowered | Serum, Liver, Chylomicron, VLDL | nih.govnih.gov |
| Neutral Lipids | Lowered | Liver, Chylomicron, VLDL | nih.gov |
| LDL Cholesterol | Reduced | Serum | nih.gov |
| HDL Cholesterol | Elevated | Serum | nih.gov |
| ATP-citrate lyase | Suppressed Activity | Liver | nih.gov |
| sn-Glycerol-3-phosphate acyltransferase | Suppressed Activity | Liver | nih.gov |
| Phosphatidate phosphohydrolase | Suppressed Activity | Liver | nih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
The exploration of the biological activities of this compound and its analogs has revealed significant insights into their structure-activity relationships (SAR), particularly in the context of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and, to a lesser extent, anti-inflammatory and anticonvulsant activities. These studies, by systematically modifying the core scaffold, have helped to elucidate the structural requirements for biological efficacy and the potential mechanisms of action.
SAR in the Reversal of P-glycoprotein-Mediated Multidrug Resistance
A significant area of investigation for this compound derivatives has been their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from cancer cells. nih.govresearchgate.net
A key study synthesized a series of substituted 6,7-dihydro-5H-dibenzo[c,e]azepin-5-ones and evaluated their potential as P-gp-mediated MDR reversal agents. researchgate.net The general structure of the synthesized compounds involved modifications at the N-6 position of the azepine ring.
The SAR study revealed several important features:
The Nature of the N-6 Substituent is Critical: The introduction of various substituents at the nitrogen atom of the azepine ring was found to be a important determinant of the MDR reversal activity. researchgate.net
Impact of Alkyl Chain Length: An increase in the length of the alkyl chain at the N-6 position did not linearly correlate with activity.
Influence of Terminal Functional Groups: The presence and nature of a terminal functional group on the N-6 substituent played a crucial role in the potency of the compounds. For instance, the introduction of a hydroxyl group or a dimethylamino group at the terminus of the alkyl chain had a significant impact on activity. researchgate.net
Further mechanistic studies on the most potent compounds from this series indicated that their anti-MDR effect was likely due to the direct inhibition of the drug efflux function of P-gp. researchgate.net This was supported by findings that these compounds increased the intracellular accumulation of known P-gp substrates, such as rhodamine 123 and adriamycin, in resistant cancer cells. researchgate.net Notably, these compounds did not significantly affect the expression levels of P-gp mRNA or the protein itself, suggesting a direct inhibitory interaction with the transporter. researchgate.net
Below is an interactive data table summarizing the MDR reversal activity of a selection of this compound derivatives.
| Compound | N-6 Substituent | Reversal Fold (RF) at 10 µM |
| 7a | -H | 1.0 |
| 7b | -CH₃ | 2.4 |
| 7c | -(CH₂)₂OH | 5.8 |
| 7d | -(CH₂)₃OH | 8.2 |
| 7e | -(CH₂)₂N(CH₃)₂ | 15.6 |
| 7f | -(CH₂)₃N(CH₃)₂ | 28.4 |
| 7g | -(CH₂)₂-piperidine | 22.1 |
| 7h | -(CH₂)₃-piperidine | 35.7 |
Data sourced from a study on substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. researchgate.net
SAR in Anti-inflammatory and Analgesic Activities
While less extensively studied than their MDR reversal properties, derivatives of the closely related 6,7-dihydro-5H-dibenz[c,e]azepine scaffold have been investigated for their anti-inflammatory and analgesic activities. A study on N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione and 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine derivatives provided some initial SAR insights. researchgate.net
Key findings from this research include:
N-Alkylation and Anti-inflammatory Potency: For 6,7-dihydro-5H-dibenz[c,e]azepine derivatives, the introduction of small alkyl groups at the N-6 position, such as methyl and butyl, resulted in good anti-pleurisy activity in rats. researchgate.net
Comparison with other Scaffolds: The dibenz[c,e]azepine derivatives generally demonstrated more potent activity compared to other tested chemical classes like 1H-benz[d,e]isoquinoline-1,3(2H)diones. researchgate.net
The mechanism of anti-inflammatory action for these compounds was suggested to involve the inhibition of lysosomal enzyme release and prostaglandin synthetase activity. researchgate.net
SAR in Anticonvulsant Activity
The broader class of azepine-containing compounds has been a rich source of anticonvulsant agents. While specific SAR studies on this compound for anticonvulsant activity are limited, research on structurally related fused azepine derivatives provides valuable insights. For example, a study on 9-alkoxy-6,7-dihydro-5H-benzo[c] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]azepine derivatives revealed that the nature of the alkoxy substituent significantly influences anticonvulsant potency. nih.gov This suggests that modifications to the aromatic rings of the dibenzo[c,e]azepin-5-one scaffold could be a fruitful avenue for developing compounds with anticonvulsant properties.
Advanced Applications and Future Research Directions
Role as a Chemical Scaffold in Exploratory Medicinal Chemistry Research
The dibenzo[c,e]azepine core is considered a "privileged scaffold" in medicinal chemistry. ufrj.brnih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. ufrj.brmdpi.com The 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one structure and its derivatives have been investigated for a wide range of biological activities, demonstrating their versatility and potential in developing novel therapeutics. mdpi.com
Research has shown that derivatives of this scaffold exhibit potential anticancer, anti-inflammatory, and hypolipidemic activities. mdpi.com One notable area of investigation is in overcoming multidrug resistance (MDR) in cancer. A series of substituted dibenzo[c,e]azepine-5-ones were synthesized and evaluated as agents to reverse P-glycoprotein (P-gp)-mediated MDR. nih.gov The most potent of these compounds was found to significantly enhance the sensitivity of drug-resistant cancer cells to chemotherapy agents by inhibiting the drug efflux function of P-gp. nih.gov This suggests that the scaffold could be a promising lead for developing adjuvants in cancer therapy. nih.gov
Furthermore, the broader dibenz[c,e]azepine class has been explored for other therapeutic targets. For instance, derivatives have shown potent anti-epinephrine effects, indicating potential in cardiovascular research. researchgate.net By employing a "scaffold hopping" strategy, researchers have also identified related azepinone-based structures as novel antagonists for the CCR2 receptor, a target for chronic inflammatory diseases, diabetes, and neuropathic pain. nih.govbohrium.com
| Derivative Class | Investigated Biological Activity | Mechanism of Action (if reported) | Reference |
|---|---|---|---|
| Substituted dibenzo[c,e]azepine-5-ones | P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) reversal | Inhibition of P-gp drug efflux function, leading to increased intracellular drug accumulation. | nih.gov |
| Dibenz[c,e]azepine derivatives (general) | Anticancer, Anti-inflammatory, Hypolipidemic | Not specified in detail. | mdpi.com |
| N-allyl dibenz[c,e]azepine derivative | Anti-epinephrine effects | Adrenergic receptor antagonism. | researchgate.net |
| Pyrido[4,3-c]azepin-5-one derivatives (related scaffold) | CCR2 antagonism | Binding to the chemokine CC receptor subtype 2. | nih.govbohrium.com |
Development of this compound as Chiroptical Probes and Chirality Sensors
The dibenzo[c,e]azepine skeleton possesses axial chirality due to restricted rotation around the biphenyl (B1667301) (aryl-aryl) bond. nih.gov This inherent stereochemical feature makes it an excellent candidate for applications in chiroptical spectroscopy and the development of chirality sensors. Atropisomers, which are stereoisomers resulting from this hindered rotation, can often be separated and studied independently. nih.gov
Researchers have synthesized derivatives of the core structure specifically for use as molecular chirality sensors. For example, 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine was developed as a pro-chiral unit for constructing chiral catalysts and as a sensor for assigning the absolute configuration of molecules using chiroptical methods. mdpi.comresearchgate.net A variable-temperature NMR study of this derivative revealed its torsional flexibility at room temperature, a property that makes it suitable as both a chirality probe and a flexible (tropos) component in chiral ligands. mdpi.com
The study of N-acyl substituted dibenzo[b,d]azepin-7(6H)-ones, a closely related scaffold, further highlights the importance of this structural class in stereochemistry. nih.gov These molecules exhibit complex stereoisomerism, including axial chirality at both the Ar-Ar and Ar-N(C=O) axes, which can be "frozen" by strategic substitution, allowing for the separation of stable atropisomers. nih.gov This ability to create and isolate stable, chiral, non-racemic molecules is fundamental to their use in enantioselective synthesis and as probes for recognizing chiral molecules. mdpi.comnih.gov The distinct way these chiral scaffolds interact with light (e.g., circular dichroism) allows them to report on the stereochemistry of other molecules.
Exploration in Materials Science (e.g., organic electronics, photochemistry)
The unique electronic and structural properties of the this compound scaffold make it a person of interest for materials science. smolecule.com The conjugated biphenyl system within the molecule suggests potential applications in organic electronics, where charge transport and photophysical properties are paramount.
The field of photochemistry is particularly relevant to this compound. Photochemical methods have been successfully employed for the synthesis of 6,7-dihydro-5H-dibenzo[c,e]azepine and its derivatives. smolecule.comacs.org For instance, a metal-free, visible-light-mediated cascade reaction has been developed for preparing azepinone derivatives, highlighting a green photochemical route to these structures. nih.gov Such synthetic approaches underscore the photochemical reactivity of the precursors and the stability of the final product under certain light conditions.
While direct applications in organic electronic devices are still in the exploratory phase, related heterocyclic systems provide a strong precedent. For example, dibenzo[b,f]oxepine derivatives, which share a similar tricyclic core, have been integrated with azobenzene (B91143) units to create new photoswitches. mdpi.com These molecular switches can change their shape and properties upon irradiation with light, a key function for developing light-responsive materials, photopharmacology, and molecular machines. mdpi.com The dibenzo[c,e]azepin-5-one scaffold, with its inherent electronic properties and photochemical accessibility, represents a promising platform for designing new materials with specific functionalities for applications in organic electronics and photochemistry. smolecule.com
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry, guided by the principles of green chemistry. mlsu.ac.in These principles advocate for preventing waste, maximizing atom economy, using less hazardous substances, and minimizing energy requirements. mlsu.ac.in The synthesis of this compound and related structures is an active area for the application of these sustainable practices.
Several greener synthetic strategies for azepinones have been reported. researchgate.net Researchers have developed palladium-catalyzed methods that utilize environmentally friendly solvents, such as water, to construct the dibenzoazepine core. rsc.org One novel approach involves a palladium(II)-catalyzed addition/cyclization reaction that operates at a reduced temperature with a single catalyst, avoiding harsh conditions and difficult-to-remove solvents like DMSO. rsc.org Another strategy describes a catalyst-free ring expansion reaction using air as a "green" oxidant to produce the dibenzo[b,d]azepine skeleton, a closely related structure. rsc.org
Photochemical synthesis, particularly using visible light instead of high-energy UV lamps, also represents a green avenue for C-N bond formation to create these heterocycles without the need for metal catalysts. nih.gov These methods stand in contrast to more traditional syntheses which may involve multiple steps, harsh reagents (like strong bases), and complex purification procedures. nih.gov The focus on sustainable and green chemistry not only reduces the environmental impact of producing these valuable scaffolds but also often leads to more efficient and cost-effective synthetic routes.
| Synthetic Approach | Green Chemistry Principle(s) Applied | Key Advantages | Reference |
|---|---|---|---|
| Pd(II)-catalyzed cyclization/addition | Use of safer solvents (e.g., green solvents instead of DMSO), reduced energy (lower temperature). | Single catalyst, milder conditions, easier purification. | rsc.org |
| Catalyst-free ring expansion | Catalysis (using air as a natural oxidant), waste prevention. | Avoids metal catalysts, uses a readily available and non-polluting oxidant. | rsc.org |
| Visible-light photochemical cascade | Catalysis (photocatalysis), energy efficiency (visible vs. UV light). | Metal-free, mild conditions, high selectivity. | nih.gov |
| Palladium-catalyzed double C–H activation | Atom economy, designing safer chemicals. | One-pot reaction from simple starting materials. | researchgate.net |
Computational Design and Prediction of Novel this compound Derivatives for Targeted Biological Activities
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules before they are synthesized. Methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly powerful for exploring the potential of a chemical scaffold like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govuran.ua For a series of dibenzo[c,e]azepin-5-one derivatives, a QSAR model could be developed to predict their potency as, for example, anticancer agents or enzyme inhibitors. nih.govnih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), researchers can identify which features are critical for activity and use this knowledge to design new derivatives with enhanced efficacy. uran.ua
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ekb.egmdpi.com This method can elucidate the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions) between a dibenzo[c,e]azepin-5-one derivative and its target receptor. ekb.egmdpi.com For instance, in the development of P-gp inhibitors, docking studies could reveal how these molecules fit into the transporter's binding pocket, explaining their mechanism of action and guiding the design of more potent inhibitors. nih.gov Such in silico studies are crucial for prioritizing which novel derivatives to synthesize and test, saving significant time and resources in the drug development pipeline. nih.gov
While specific, published QSAR and docking studies focusing exclusively on this compound are emerging, the application of these methods to similar heterocyclic scaffolds is widespread and demonstrates the clear future direction for this compound class. nih.govuran.uanih.gov
Q & A
Q. What are the established synthetic routes for 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one, and what are their limitations?
The compound is typically synthesized via Friedel-Crafts alkylation or multi-step condensation reactions. For example, dibenzazepine derivatives can be prepared by cyclization of substituted benzophenones with amines under acidic conditions . However, limitations include low yields due to competing side reactions (e.g., over-alkylation) and challenges in controlling regioselectivity. Key intermediates like 3-chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one may require purification via recrystallization or column chromatography to isolate the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm the azepine ring structure and substituent positions. For example, δH 6.62–7.64 ppm and δC 104–138 ppm are typical for aromatic protons and carbons in dibenzazepine derivatives .
- Elemental analysis : To verify purity (±0.4% deviation for C, H, N) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., m/z 262.0183 for C₁₄H₉Cl₂N) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Use standardized protocols (e.g., reaction time, temperature, and solvent systems) from peer-reviewed literature .
- Monitor reaction progress via TLC or HPLC to identify intermediate stages.
- Cross-validate spectral data with published benchmarks (e.g., NMR shifts in ).
Advanced Research Questions
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Optimize reaction conditions: Lowering temperature or using catalytic agents (e.g., Lewis acids) to enhance regioselectivity .
- Introduce protecting groups for reactive amines or ketones to prevent undesired side reactions.
- Employ flow chemistry to improve heat/mass transfer and reduce decomposition .
Q. How can computational modeling aid in designing novel dibenzazepine derivatives?
- Density Functional Theory (DFT) : Predict electronic properties and stability of intermediates.
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., neurotransmitter receptors) .
- QSAR studies : Correlate structural modifications with biological activity to prioritize synthetic targets.
Q. How should researchers address discrepancies in spectral data across studies?
- Re-examine experimental conditions (e.g., solvent effects on NMR shifts).
- Compare data with high-purity reference standards (e.g., Sigma-Aldrich’s 5H-dibenzo[b,f]azepine, 97%) .
- Validate using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .
Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?
- Biodegradation assays : Measure half-life in soil/water under controlled conditions.
- Toxicity profiling : Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values .
- Bioaccumulation studies : Analyze partition coefficients (log P) to predict environmental persistence .
Methodological Considerations
Q. How to design a kinetic study for azepine ring-opening reactions?
- Use pseudo-first-order conditions with excess nucleophile (e.g., hydroxide ions).
- Monitor reaction progress via UV-Vis spectroscopy at λₐᵦₛ ~270 nm (characteristic of aromatic systems).
- Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .
Q. What experimental frameworks resolve contradictory bioactivity data in dibenzazepine research?
- Conduct dose-response assays across multiple cell lines to identify cell-type-specific effects.
- Validate receptor-binding hypotheses via competitive radioligand assays .
- Use meta-analysis to reconcile disparities in published IC₅₀ values .
Q. How to optimize solvent systems for large-scale purification of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
